1-Benzyloxy-3-nitropropane
Overview
Description
1-Benzyloxy-3-nitropropane, also known as 1-(Benzyloxy)-3-nitropropane , is a colorless liquid solvent. Its chemical formula is C10H13NO3 with a molecular weight of 195.22 g/mol . It is an isomer of 2-nitropropane and falls under the category of nitro compounds. The compound is primarily used as a starting material for synthesizing other compounds. Additionally, it serves as a solvent in various chemical reactions .
Synthesis Analysis
This compound can be industrially synthesized by the reaction of propane with nitric acid . This reaction produces four nitroalkanes: nitromethane , nitroethane , 1-nitropropane , and 2-nitropropane . It is also a byproduct of the process used to make 2-nitropropane through vapor phase nitration of propane .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to a nitro group via an oxygen atom. The benzyloxy group provides additional functionality. The compound’s geometry, vibrational properties, and electronic characteristics have been investigated using experimental techniques such as FT-IR, Raman, and NMR spectroscopies. Theoretical computations using DFT/B3LYP methods have also provided insights into its properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
Alkylation Reactions and Reaction Mechanisms
1-Benzyloxy-3-nitropropane is involved in various alkylation reactions and reaction mechanisms in organic chemistry. For instance, the C-alkylation reaction of a tetrasubstituted-1,4-benzoquinone by 2-nitropropane anion proceeds by the SRN1 mechanism, a radical nucleophilic substitution (Crozet et al., 1991). This mechanism is confirmed by observing inhibitory effects of various agents, indicating its significance in organic synthesis.
Synthesis of Chemical Compounds
The chemical plays a role in the synthesis of various organic compounds. For instance, derivatives of 3-fluoro-, 3-chloro-, and 3-bromopropan-2-one were prepared using a process involving 1-benzyloxy-3-fluoropropan-2-one, demonstrating its utility in complex organic syntheses (Pero et al., 1977).
Pyrolysis and Chemical Analysis
This compound is used in studies of pyrolysis, a chemical decomposition process. An experimental study of 1-nitropropane (1-NP) pyrolysis in a flow reactor showed different pyrolysis species, providing insights into the chemistry and behavior of nitropropane derivatives under high temperatures (He et al., 2021).
Friedel-Crafts Alkylation
The compound also participates in Friedel-Crafts alkylation reactions. For example, the Friedel-Crafts reaction of benzylic or tertiary nitro compounds with benzene, including 2-nitropropane, yields normal alkylation products. This indicates its potential application in creating complex organic molecules (Bonvino et al., 1981).
Photomodulation and Magnetic Material
In materials science, a novel photomodulation magnetic molecular-based magnet using a photochromic biindenylidenedione derivative with 2-nitropropane radical was synthesized. This application demonstrates the potential of this compound in advanced material science, specifically in magnetic imaging and photo-magnetic switching (Yong & Jiben, 2016).
Nitro-Mannich Reaction for Synthesis of Diamines
The compound is also involved in the nitro-Mannich reaction for synthesizing 1,2-diamines. This reaction showcases its utility in creating specific organic compounds with potential applications in various fields, including pharmaceuticals (Anderson et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
3-nitropropoxymethylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-11(13)7-4-8-14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLCNTTWNLYQDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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